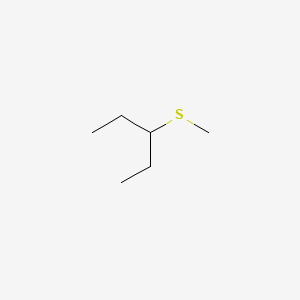
3-(Methylsulfanyl)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)pentane is an organic compound with the molecular formula C6H14S. It is a branched alkane with a sulfur atom attached to the third carbon of a pentane chain. This compound is known for its distinctive odor and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the alkylation of 3-pentanone with methylthiolate. The reaction typically occurs under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the thiol group, followed by the addition of the alkyl halide.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-(methylsulfanyl)pent-2-ene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted alkanes depending on the nucleophile used.
科学的研究の応用
3-(Methylsulfanyl)pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Methylsulfanyl)pentane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions.
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)propanal: A related compound with a similar structure but with an aldehyde group instead of an alkane chain.
3-(Methylsulfanyl)butane: Another similar compound with a shorter carbon chain.
Uniqueness
3-(Methylsulfanyl)pentane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched structure and the presence of the sulfur atom make it a valuable compound in various applications, particularly in organic synthesis and industrial processes.
特性
CAS番号 |
57093-84-2 |
|---|---|
分子式 |
C6H14S |
分子量 |
118.24 g/mol |
IUPAC名 |
3-methylsulfanylpentane |
InChI |
InChI=1S/C6H14S/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3 |
InChIキー |
ZQOHJVSSVAWXQZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


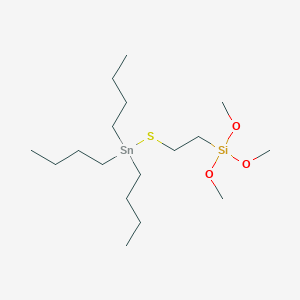

![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

mercury](/img/structure/B14615352.png)
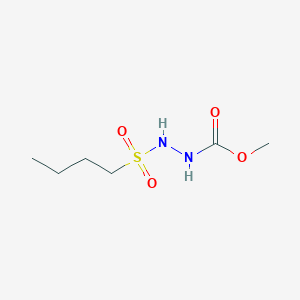
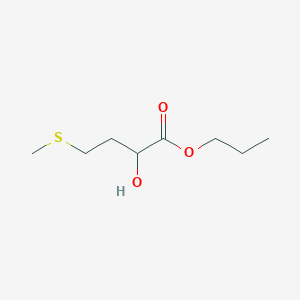
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

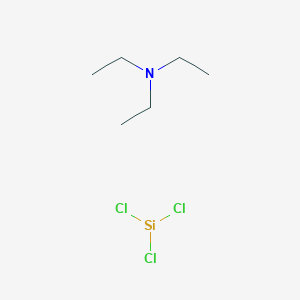
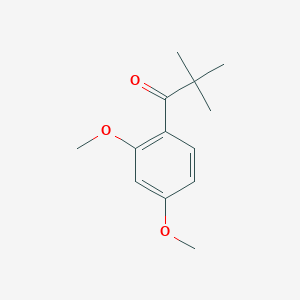
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)

